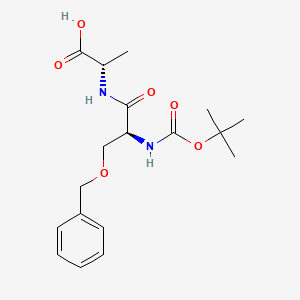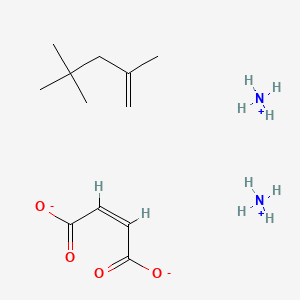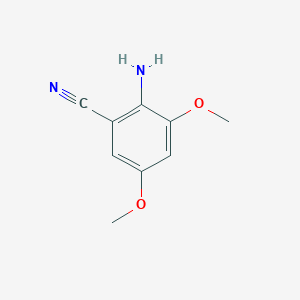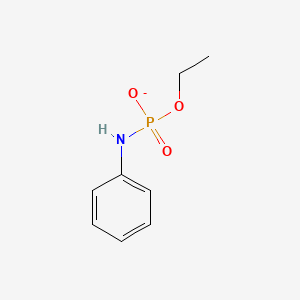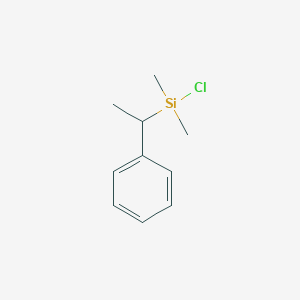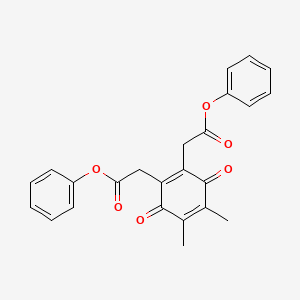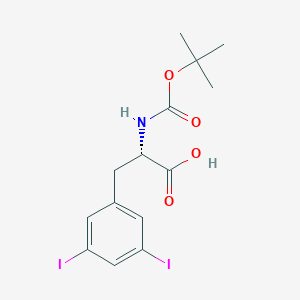
N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with two iodine atoms at the 3 and 5 positions. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by iodination of the phenyl ring. The Boc protection is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The iodination is then carried out using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the phenylalanine derivative . This method ensures high efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions: N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or reduce other functional groups present in the molecule.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenylalanine derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
科学研究应用
Chemistry: In organic synthesis, N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions at the iodine-substituted positions .
Biology: The compound is used in peptide synthesis, where the Boc group protects the amino group during the formation of peptide bonds. This protection is crucial for the stepwise synthesis of peptides and proteins .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The iodine atoms can be used for radiolabeling, making the compound useful in diagnostic imaging .
Industry: In the pharmaceutical industry, the compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its reactivity and stability make it a valuable tool in drug development .
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The iodine atoms on the phenyl ring can participate in various chemical reactions, allowing for the selective introduction of functional groups . The compound’s reactivity is influenced by the electronic effects of the Boc group and the iodine atoms, which can stabilize or destabilize intermediates during reactions .
相似化合物的比较
N-(tert-Butoxycarbonyl)ethanolamine: This compound also contains a Boc-protected amino group but has an ethanolamine backbone instead of a phenylalanine backbone.
N-t-BOC-MDMA: A Boc-protected derivative of MDMA, used as a synthetic precursor or prodrug.
Uniqueness: N-(tert-Butoxycarbonyl)-3,5-diiodo-L-phenylalanine is unique due to the presence of two iodine atoms on the phenyl ring, which significantly alters its reactivity compared to other Boc-protected compounds. This unique structure allows for selective reactions that are not possible with other similar compounds .
属性
CAS 编号 |
63570-41-2 |
|---|---|
分子式 |
C14H17I2NO4 |
分子量 |
517.10 g/mol |
IUPAC 名称 |
(2S)-3-(3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17I2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
KMDOQKQDEIBFJC-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)I)I)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)I)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


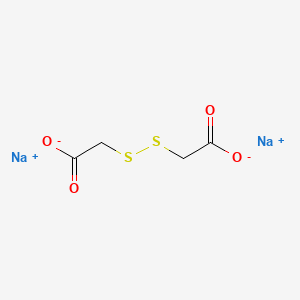
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
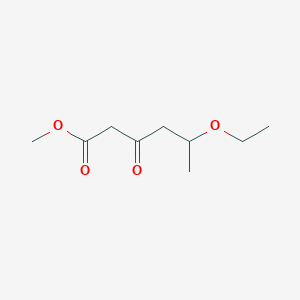
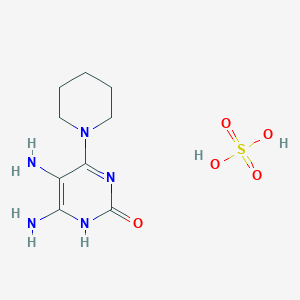

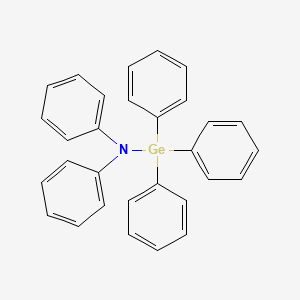
-lambda~5~-phosphane](/img/structure/B14498043.png)
